An In-depth Technical Guide to the Synthesis and Characterization of 5-Pyrimidylboronic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-Pyrimidylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Pyrimidylboronic acid is a versatile organoboron compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a pyrimidine (B1678525) ring coupled with a boronic acid functional group, makes it a valuable building block in the synthesis of complex organic molecules.[1][2] This compound is particularly crucial as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1][2][3][4] The pyrimidine motif is a common scaffold in many biologically active molecules, and thus, 5-pyrimidylboronic acid serves as a key intermediate in the development of novel therapeutics and functional materials.[2][5] This guide provides a detailed overview of its synthesis, characterization, and applications.
Synthesis of 5-Pyrimidylboronic Acid
The most prevalent and well-documented method for synthesizing 5-pyrimidylboronic acid is through a lithium-halogen exchange reaction starting from 5-bromopyrimidine (B23866), followed by borylation with a trialkyl borate (B1201080).[5][6][7] The precise control of reaction conditions, especially temperature, is critical for achieving good yields and purity.[5][7]
Reaction Scheme: Lithium-Halogen Exchange
The overall synthetic transformation is illustrated below:
Caption: Synthesis of 5-Pyrimidylboronic acid from 5-bromopyrimidine.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[7][8]
Materials and Reagents:
-
5-Bromopyrimidine
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2M solution)
-
Triisopropyl borate (B(OiPr)3)
-
Anhydrous Toluene (B28343)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 2M aqueous solution
-
Potassium Hydroxide (KOH), 2M aqueous solution
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 5-bromopyrimidine (1.0 g, 6.29 mmol) and triisopropyl borate (1.46 mL, 7.55 mmol) in a mixture of anhydrous toluene (16 mL) and anhydrous THF (4 mL), under a nitrogen atmosphere, cool the reaction vessel to -70°C.[8]
-
Slowly add n-butyllithium (3.02 mL of a 2M solution in hexanes, 7.55 mmol) dropwise to the reaction mixture, ensuring the internal temperature is maintained at -70°C.[8]
-
Continue stirring the mixture at -70°C for 30 minutes.[8]
-
Remove the cold bath and allow the mixture to warm. When the internal temperature reaches -20°C, quench the reaction by the dropwise addition of 2M HCl (10 mL).[8]
-
Allow the mixture to warm to room temperature and perform a phase separation.[8]
-
Adjust the aqueous phase to a pH of 5.5 using a 2M KOH solution and extract with THF (3 x 25 mL).[8]
-
Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a colorless solid.[8]
-
Slurry the resulting solid in acetonitrile (2 mL), collect the product by filtration, and dry to obtain 5-pyrimidinylboronic acid as a bright white solid.[8]
Yield: A typical reported yield for this procedure is around 44-76%.[7][8]
Characterization of 5-Pyrimidylboronic Acid
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following workflow and data are typical for 5-pyrimidylboronic acid.
General Characterization Workflow
Caption: Standard workflow for the characterization of 5-Pyrimidylboronic acid.
Physicochemical and Spectroscopic Data
The following table summarizes the key characterization data for 5-pyrimidylboronic acid.
| Property | Value | Source(s) |
| Appearance | White to off-white powder or crystalline solid | [1][8] |
| Molecular Formula | C₄H₅BN₂O₂ | [1][8] |
| Molecular Weight | 123.91 g/mol | [8] |
| Melting Point | 110-114 °C | [8][9] |
| Solubility | Soluble in Methanol, DMSO, THF, Ether | [8] |
| ¹H NMR (MeOD, 250 MHz) | δ 9.14 (s, 1H), 8.98 (s, 2H) | [8] |
| ¹³C NMR (CDCl₃) | δ 161.01, 159.85, 157.59 (2C), 156.62 (2C), 130.82, 120.48 | [5] |
| Mass Spec (EI) | m/z 207 (M⁺, 100%) for a coupled product, 158 (M⁺, 100%) for another | [5] |
Note on NMR data: Solvent and instrument frequency can cause slight variations in chemical shifts. The provided ¹³C NMR data is for a derivative, 2,2'-bipyrimidine, formed from the boronic acid, as direct data for the parent acid was limited in the search results.
Core Application: Suzuki-Miyaura Cross-Coupling
5-Pyrimidylboronic acid is a premier reagent for introducing a pyrimidine ring onto various molecular scaffolds via the Suzuki-Miyaura cross-coupling reaction.[2][6] This reaction is fundamental in modern synthetic chemistry due to its high tolerance for a wide range of functional groups.
General Suzuki-Miyaura Reaction
The reaction couples the pyrimidylboronic acid with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base.
Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.
Example Suzuki Coupling Protocol
Reaction: Synthesis of 5-(5-Nitrothien-2-yl)pyrimidine[5][7]
-
Reactants: 5-Pyrimidylboronic acid and 2-bromo-5-nitrothiophene.
-
Catalyst: Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂).
-
Base: Sodium Carbonate (Na₂CO₃).
-
Solvent: 1,4-Dioxane.
-
Procedure: The reactants, catalyst, and base are heated in dioxane.[5][7] The product is then purified using column chromatography.
This reaction highlights the efficiency of 5-pyrimidylboronic acid in constructing complex heteroaromatic systems, which are of high value in drug discovery and materials science.[5][10]
References
- 1. CAS 109299-78-7: 5-Pyrimidinylboronic acid | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 5-Pyrimidinylboronic acid | 109299-78-7 [chemicalbook.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. chemimpex.com [chemimpex.com]
In this reaction, X is typically a halide such as Cl, Br, or I.